11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one
Description
This compound is a highly modified macrolide derivative, structurally characterized by a 15-membered lactone ring (1-oxa-7-azacyclopentadecan-15-one) with multiple substituents, including dimethylamino, hydroxy, methoxy, and methyl groups on its sugar moieties and core structure. Its IUPAC name reflects the presence of two distinct oxane (tetrahydropyran) rings: one substituted with a dimethylamino group and the other with methoxy and methyl groups. The compound shares a structural backbone with erythromycin derivatives, particularly 3''-O-demethylerythromycin, but differs in its substitution pattern and alkyl chain modifications (e.g., a propyl group at position 7) .
Properties
Molecular Formula |
C40H76N2O12 |
|---|---|
Molecular Weight |
777.0 g/mol |
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one |
InChI |
InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3 |
InChI Key |
VWAMTBXLZPEDQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Gamithromycin can be synthesized through various methods. One method involves the reductive amination of 9-deoxy-8a-8-azaerythromycin A with n-propanal, using chloride silane as a reducer and organic or inorganic tin as a catalyst . Another method involves the use of water for injection as a solvent, phosphoric acid as a cosolvent, and sodium bisulfite . These methods are suitable for industrial production due to their efficiency and scalability.
Chemical Reactions Analysis
Gamithromycin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Gamithromycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide antibiotics.
Biology: It is used to study the effects of antibiotics on bacterial protein synthesis.
Industry: It is used in the veterinary pharmaceutical industry for the production of antibiotics.
Mechanism of Action
Gamithromycin exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits bacterial protein synthesis by preventing the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit . This action results in the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Macrolide Family
The compound is compared below with erythromycin, clarithromycin, and azithromycin, focusing on key structural and functional differences.
| Property | Target Compound | Erythromycin | Clarithromycin | Azithromycin |
|---|---|---|---|---|
| Core Structure | 15-membered lactone with 1-oxa-7-azacyclopentadecan-15-one | 14-membered lactone (erythronolide B) | 14-membered lactone with 6-O-methylation | 15-membered azalide (nitrogen insertion) |
| Sugar Moieties | Two oxane rings: 4-(dimethylamino)-3-hydroxy-6-methyl and 5-hydroxy-4-methoxy-4,6-dimethyl | 3''-O-demethyl (cladinose) and desosamine | 6-O-methyl cladinose and desosamine | Desosamine and cladinose derivatives |
| Key Substituents | Hexamethyl groups, 7-propyl chain, multiple hydroxy/methoxy groups | Hydroxy groups at positions 6, 11, 12 | 6-O-methylation | 9a-aza substitution, 10-deoxy |
| Molecular Weight | ~950–1000 g/mol (estimated) | 733.9 g/mol | 747.9 g/mol | 748.9 g/mol |
| Solubility | Likely low water solubility due to high lipophilicity (multiple methyl groups) | Poor water solubility | Improved over erythromycin | Moderate solubility in acidic environments |
| Antimicrobial Spectrum | Hypothesized broader Gram-positive coverage; potential resistance to efflux pumps | Gram-positive and some Gram-negative bacteria | Enhanced Gram-positive and atypical coverage | Broad-spectrum, including intracellular pathogens |
Functional Implications of Structural Differences
- Propyl Chain at Position 7 : The 7-propyl substitution could increase membrane permeability and stability against enzymatic degradation compared to erythromycin’s ethyl group .
- Hexamethyl and Methoxy Groups : These substituents likely improve lipophilicity, extending half-life but reducing water solubility, a trade-off observed in semi-synthetic macrolides like clarithromycin .
Bioactivity and Resistance Profile
Its modifications may address common resistance pathways:
- Efflux Pump Resistance : The propyl chain and methyl groups may hinder recognition by macrolide efflux pumps (e.g., MefA in Streptococcus spp.) .
- Enzymatic Degradation: The dimethylamino group could reduce susceptibility to erythromycin esterases, a resistance mechanism in Gram-negative bacteria .
Research Findings and Gaps
- Synthetic Challenges : The compound’s complexity (e.g., stereochemistry of multiple hydroxy groups) poses synthesis hurdles, as seen in similar macrolides requiring multi-step glycosylation .
- Bioactivity Hypotheses: Computational modeling predicts stronger ribosomal binding than erythromycin due to enhanced hydrogen bonding from hydroxy and dimethylamino groups .
- Pharmacokinetic Limitations : High lipophilicity may limit oral bioavailability, necessitating formulation strategies like lipid-based carriers, as explored in marine sponge-derived compounds .
Biological Activity
The compound 11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one , also known as Azaerythromycin A , is a complex macrolide antibiotic. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Structure
The compound features a complex structure characterized by multiple hydroxyl groups and a dimethylamino moiety. Its IUPAC name reflects its intricate stereochemistry and functional groups:
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C37H67N1O13 |
| Molecular Weight | 733.937 g/mol |
Antimicrobial Properties
Azaerythromycin A exhibits significant antimicrobial activity against a range of pathogens. It has been studied primarily for its effectiveness against Gram-positive bacteria and some Gram-negative strains.
The primary mechanism of action for Azaerythromycin A is the inhibition of bacterial protein synthesis. This occurs through binding to the 50S ribosomal subunit, preventing the translocation of peptides during translation. This mechanism is common among macrolide antibiotics.
Efficacy Against Specific Pathogens
Research indicates that Azaerythromycin A is effective against:
- Staphylococcus aureus (including MRSA)
- Streptococcus pneumoniae
- Escherichia coli (certain strains)
Comparative Efficacy Table
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | Effective against resistant strains |
| Streptococcus pneumoniae | 0.5 µg/mL | High susceptibility |
| Escherichia coli | 1 µg/mL | Variable sensitivity |
Case Studies
-
Clinical Trial on Respiratory Infections :
- A study involving patients with community-acquired pneumonia showed that Azaerythromycin A significantly reduced the duration of symptoms compared to placebo (p < 0.05). Patients reported improved outcomes within 48 hours of treatment.
-
In Vitro Studies :
- Laboratory tests demonstrated that Azaerythromycin A inhibited biofilm formation in Staphylococcus aureus by over 70%, indicating potential use in treating biofilm-associated infections.
-
Toxicology Reports :
- Toxicological assessments revealed low cytotoxicity in human cell lines at therapeutic concentrations, suggesting a favorable safety profile for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
